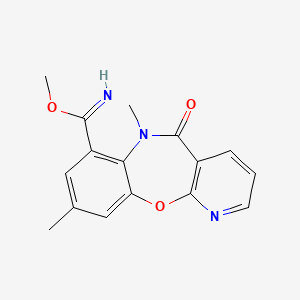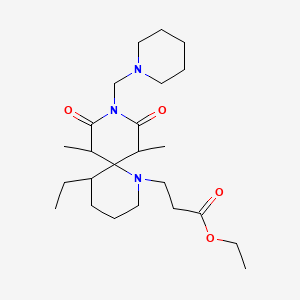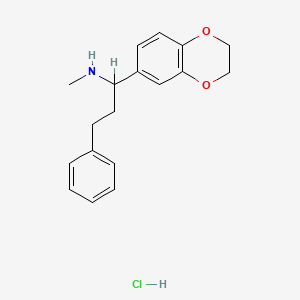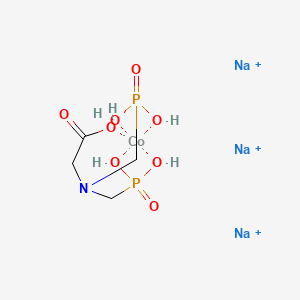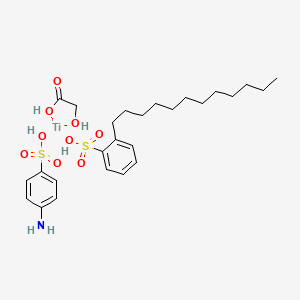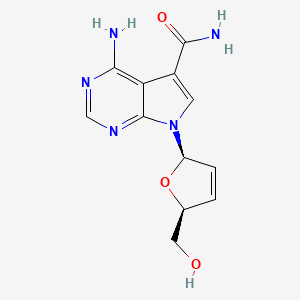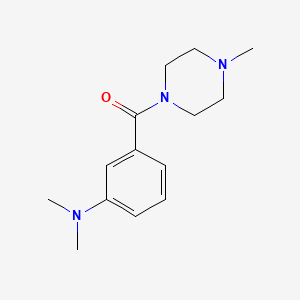
Piperazine, 1-(m-(dimethylamino)benzoyl)-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(m-(dimethylamino)benzoyl)-4-methyl- is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities, including antiviral, anticancer, and antidepressant properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine, 1-(m-(dimethylamino)benzoyl)-4-methyl-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine derivatives often involves catalytic synthesis methods. For instance, piperazine can be synthesized using catalytic hydrogenation of diethylenetriamine or by the reaction of ethylene dichloride with ammonia . These methods are scalable and suitable for large-scale production.
化学反应分析
Types of Reactions
Piperazine, 1-(m-(dimethylamino)benzoyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
Piperazine, 1-(m-(dimethylamino)benzoyl)-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antiviral, anticancer, and antidepressant properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Piperazine, 1-(m-(dimethylamino)benzoyl)-4-methyl- involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of certain parasites . Additionally, the compound may interact with other receptors or enzymes, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Piperazine: The parent compound, widely used in pharmaceuticals.
1-(3-(Trifluoromethyl)phenyl)piperazine: Known for its use in antidepressant drugs.
1-(2-Chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one: Used in the synthesis of piperazine derivatives.
Uniqueness
Piperazine, 1-(m-(dimethylamino)benzoyl)-4-methyl- is unique due to the presence of the dimethylamino benzoyl group, which imparts specific chemical and biological properties. This structural modification enhances its potential as a pharmaceutical agent, providing distinct advantages over other piperazine derivatives in terms of receptor binding and biological activity.
属性
CAS 编号 |
94025-29-3 |
|---|---|
分子式 |
C14H21N3O |
分子量 |
247.34 g/mol |
IUPAC 名称 |
[3-(dimethylamino)phenyl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H21N3O/c1-15(2)13-6-4-5-12(11-13)14(18)17-9-7-16(3)8-10-17/h4-6,11H,7-10H2,1-3H3 |
InChI 键 |
UNOXFJINJYTWCA-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


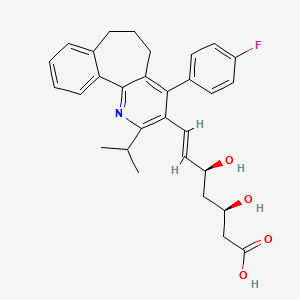
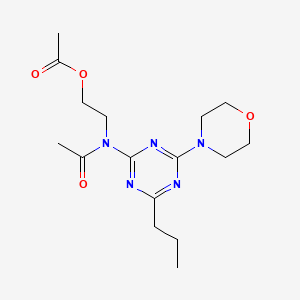

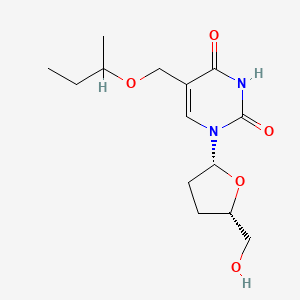
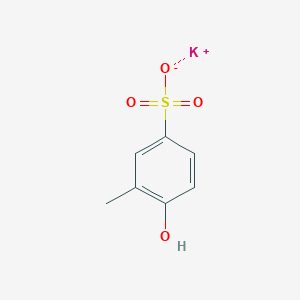

![6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one](/img/structure/B12783862.png)
